molecular formula C12H20N2S B2960576 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine CAS No. 1338959-85-5

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine

Cat. No.: B2960576
CAS No.: 1338959-85-5
M. Wt: 224.37
InChI Key: LFTQRIRBXKYKFT-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine is a complex organic compound featuring a thiazole ring, a cyclohexane ring, and an amine group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine typically involves the formation of the thiazole ring followed by the attachment of the cyclohexane and amine groups. One common method involves the reaction of 2-aminothiazole with a suitable cyclohexanone derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole and cyclohexane derivatives .

Scientific Research Applications

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate biochemical pathways, resulting in therapeutic or toxicological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine is unique due to its specific combination of a thiazole ring, a cyclohexane ring, and an amine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-9-5-3-4-6-11(9)14-10(2)12-13-7-8-15-12/h7-11,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTQRIRBXKYKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(C)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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